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Introduction
Membrane pumps are integral proteins that actively transport ions and small molecules across

cellular membranes, a process vital for maintaining cellular homeostasis, signaling, and nutrient

uptake. The dysregulation of these pumps is implicated in numerous diseases, making them

critical targets for drug discovery and development. Radioisotope flux assays are a robust and

sensitive method for directly measuring the transport activity of these pumps. This document

provides detailed application notes and protocols for determining the activity of various

membrane pumps using radioisotope flux assays.

Radioisotope flux assays offer a direct measure of transport function by tracing the movement

of a radiolabeled substrate across a membrane. This technique is highly sensitive, allowing for

the detection of low levels of transport activity, and can be adapted to various experimental

systems, including whole cells, isolated membrane vesicles, and reconstituted

proteoliposomes.

Principle of Radioisotope Flux Assays
Radioisotope flux assays are based on the principle of measuring the time-dependent

movement of a radiolabeled substrate from a donor compartment to an acceptor compartment.

In the context of membrane pumps, this typically involves measuring the uptake of a

radiolabeled ion or molecule into cells or membrane vesicles (influx assay) or its release from
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pre-loaded cells or vesicles (efflux assay). The rate of this movement is directly proportional to

the activity of the transporter pump. By comparing the flux in the presence and absence of

specific inhibitors, the component of transport mediated by the pump of interest can be

determined.

Featured Assays and Protocols
This document provides detailed protocols for the following key radioisotope flux assays:

⁸⁶Rb⁺ Uptake Assay for Na⁺/K⁺-ATPase Activity: A classic influx assay to measure the

activity of the sodium-potassium pump.

³H-Ouabain Binding Assay for Na⁺/K⁺-ATPase Quantification: A binding assay to determine

the number of active pump sites.

⁴⁵Ca²⁺ Uptake Assay for SERCA Pump Activity: An influx assay to measure the activity of the

sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase.

[³H]-Substrate Efflux Assay for P-glycoprotein (MDR1) Activity: An efflux assay to measure

the function of the multidrug resistance transporter P-glycoprotein.

⁸⁶Rb⁺ Uptake Assay for Na⁺/K⁺-ATPase Activity
The Na⁺/K⁺-ATPase is a ubiquitous plasma membrane pump that establishes and maintains

the electrochemical gradients of Na⁺ and K⁺ across the cell membrane. Its activity can be

measured by monitoring the uptake of the potassium analog, Rubidium-86 (⁸⁶Rb⁺).

Experimental Workflow: ⁸⁶Rb⁺ Uptake Assay
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Cell Preparation

Incubation

Termination & Lysis

Detection & Analysis

Culture cells to confluence in 96-well plates

Wash cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer

Pre-incubate with or without inhibitor (e.g., ouabain)

Add ⁸⁶Rb⁺ containing uptake buffer

Incubate for a defined time (e.g., 10-30 min) at 37°C

Stop uptake by aspirating buffer and washing with ice-cold stop buffer

Lyse cells with scintillation cocktail or NaOH

Measure intracellular ⁸⁶Rb⁺ using a scintillation counter

Calculate ouabain-sensitive uptake

Click to download full resolution via product page

Caption: Workflow for the ⁸⁶Rb⁺ uptake assay to measure Na⁺/K⁺-ATPase activity.
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Detailed Protocol: ⁸⁶Rb⁺ Uptake Assay
Materials and Reagents:

Cells expressing Na⁺/K⁺-ATPase (e.g., HEK293, HeLa, or primary cell cultures)

96-well cell culture plates

Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2

CaCl₂, 25 HEPES, 6 glucose, pH 7.4)

⁸⁶RbCl (specific activity ~1-5 mCi/mg)

Ouabain (selective inhibitor of Na⁺/K⁺-ATPase)

Stop buffer (ice-cold KRH buffer)

Scintillation cocktail or 0.1 M NaOH

Scintillation vials

Liquid scintillation counter

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent

monolayer on the day of the experiment.

Cell Preparation:

On the day of the assay, aspirate the culture medium.

Wash the cells twice with 200 µL of pre-warmed (37°C) KRH buffer.

Pre-incubation:

Add 100 µL of KRH buffer to each well.
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For determining ouabain-sensitive uptake, add ouabain to a final concentration of 1 mM to

a subset of wells. Add an equivalent volume of vehicle (e.g., water or DMSO) to the control

wells.

Pre-incubate the plate at 37°C for 15-30 minutes.

Initiation of Uptake:

Prepare the uptake buffer by adding ⁸⁶RbCl to KRH buffer to a final activity of 1-2 µCi/mL.

Start the uptake by adding 100 µL of the ⁸⁶Rb⁺-containing uptake buffer to each well (total

volume will be 200 µL).

Incubation: Incubate the plate at 37°C for a predetermined time (typically 10-30 minutes).

The optimal incubation time should be determined empirically to ensure linear uptake.

Termination of Uptake:

Rapidly aspirate the uptake buffer.

Immediately wash the cells three times with 200 µL of ice-cold stop buffer to remove

extracellular ⁸⁶Rb⁺.

Cell Lysis and Scintillation Counting:

Add 200 µL of scintillation cocktail directly to each well, or lyse the cells with 100 µL of 0.1

M NaOH, and then transfer the lysate to a scintillation vial containing 4 mL of scintillation

cocktail.

Measure the radioactivity in each well or vial using a liquid scintillation counter.

Data Presentation and Analysis
Table 1: Example Data for ⁸⁶Rb⁺ Uptake Assay
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Condition
Replicate 1
(CPM)

Replicate 2
(CPM)

Replicate 3
(CPM)

Average CPM

Total Uptake

(Control)
15,234 14,987 15,521 15,247

Non-specific

Uptake (+

Ouabain)

1,876 2,012 1,954 1,947

Calculation of Na⁺/K⁺-ATPase Activity:

Calculate the average Counts Per Minute (CPM) for both the total uptake (control) and non-

specific uptake (+ ouabain) conditions.

Determine the ouabain-sensitive uptake:

Ouabain-sensitive uptake (CPM) = Average CPM (Total Uptake) - Average CPM (Non-

specific Uptake)

In the example above: 15,247 CPM - 1,947 CPM = 13,300 CPM.

Convert CPM to pmol/min/mg protein:

First, determine the specific activity of the uptake buffer (CPM/pmol). This is done by

counting a known volume of the uptake buffer and dividing by the known concentration of

Rb⁺ (stable + radioactive).

Next, determine the protein concentration in each well (e.g., using a BCA assay on parallel

wells).

Pump Activity (pmol/min/mg) = (Ouabain-sensitive uptake (CPM) / Specific Activity

(CPM/pmol)) / (Incubation time (min) * Protein (mg))

³H-Ouabain Binding Assay for Na⁺/K⁺-ATPase
Quantification
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This assay measures the number of active Na⁺/K⁺-ATPase units by quantifying the specific

binding of radiolabeled ouabain, a high-affinity inhibitor of the pump.

Experimental Workflow: ³H-Ouabain Binding Assay
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Preparation

Binding Reaction

Separation

Detection & Analysis

Prepare cell membranes or use whole cells

Wash with binding buffer

Incubate with ³H-ouabain in the presence or absence of excess unlabeled ouabain

Incubate to equilibrium (e.g., 30-60 min) at 37°C

Separate bound from free ³H-ouabain by rapid filtration

Wash filter with ice-cold wash buffer

Measure radioactivity on the filter

Calculate specific binding

Click to download full resolution via product page

Caption: Workflow for the ³H-ouabain binding assay.
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Detailed Protocol: ³H-Ouabain Binding Assay
Materials and Reagents:

Cell membranes or whole cells

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

³H-Ouabain (specific activity ~15-30 Ci/mmol)

Unlabeled ouabain

Wash buffer (ice-cold binding buffer)

Glass fiber filters

Filtration apparatus

Scintillation vials and cocktail

Liquid scintillation counter

Procedure:

Membrane/Cell Preparation: Prepare a suspension of cell membranes or whole cells in

binding buffer.

Binding Reaction Setup:

In duplicate tubes, add a constant amount of membrane protein or cells (e.g., 50-100 µg).

For total binding, add ³H-ouabain at a concentration near its Kd (e.g., 10-50 nM).

For non-specific binding, add ³H-ouabain along with a high concentration of unlabeled

ouabain (e.g., 1 mM).

Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes to allow binding to reach

equilibrium.[1]
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Separation of Bound and Free Ligand:

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound

³H-ouabain.

Scintillation Counting:

Transfer the filters to scintillation vials.

Add 5 mL of scintillation cocktail and allow the filters to soak.

Measure the radioactivity using a liquid scintillation counter.

Data Presentation and Analysis
Table 2: Example Data for ³H-Ouabain Binding Assay

Condition Replicate 1 (DPM) Replicate 2 (DPM) Average DPM

Total Binding 25,480 26,120 25,800

Non-specific Binding 3,210 3,350 3,280

Calculation of Specific Binding:

Calculate Specific Binding (DPM):

Specific Binding (DPM) = Average DPM (Total Binding) - Average DPM (Non-specific

Binding)

In the example: 25,800 DPM - 3,280 DPM = 22,520 DPM.

Calculate the Number of Binding Sites (Bmax):

Convert specific binding (DPM) to moles of ouabain bound using the specific activity of the

³H-ouabain (DPM/mol).
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Divide by the amount of protein used in the assay to get the number of binding sites per

milligram of protein (mol/mg).

⁴⁵Ca²⁺ Uptake Assay for SERCA Pump Activity
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is responsible for pumping Ca²⁺

from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum. Its activity is

measured by monitoring the uptake of radioactive calcium (⁴⁵Ca²⁺) into isolated microsomes.

Experimental Workflow: ⁴⁵Ca²⁺ Uptake Assay
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Preparation

Uptake Reaction

Termination & Filtration

Detection & Analysis

Isolate microsomes from tissue or cells

Resuspend microsomes in uptake buffer

Initiate uptake by adding ATP to a mixture of microsomes, ⁴⁵Ca²⁺, and buffer

Incubate at 37°C for various time points

Stop the reaction by adding a quench solution

Rapidly filter the mixture to separate microsomes from the buffer

Wash the filter with wash buffer

Measure ⁴⁵Ca²⁺ retained on the filter

Calculate the rate of Ca²⁺ uptake
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P-glycoprotein Transport Cycle

Inward-facing conformation (Substrate binding site accessible from cytoplasm)

Substrate binds from the cytoplasm or inner leaflet of the membrane

1

Two ATP molecules bind to the nucleotide-binding domains (NBDs)

2

NBDs dimerize, inducing a conformational change to the outward-facing state

3

Substrate is released into the extracellular space

4

ATP is hydrolyzed to ADP + Pi

5

ADP and Pi are released, and the transporter returns to the inward-facing conformation

6

7

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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